[2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE
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Overview
Description
[2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE typically involves multi-step organic reactions. One common method involves the condensation of 2-methylindole with an appropriate aldehyde, followed by reduction and subsequent reaction with trimethoxybenzyl chloride under acidic conditions to form the desired amine hydrochloride . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like LiAlH₄, and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
[2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole moiety, used to reduce inflammation and pain.
Uniqueness
What sets [2-(2-METHYL-1H-INDOL-3-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE HYDROCHLORIDE apart is its unique combination of the indole and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to other indole derivatives .
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3.ClH/c1-14-16(17-7-5-6-8-18(17)23-14)9-10-22-13-15-11-19(24-2)21(26-4)20(12-15)25-3;/h5-8,11-12,22-23H,9-10,13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTCVHJGBZBUQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC(=C(C(=C3)OC)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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